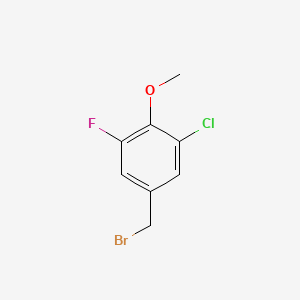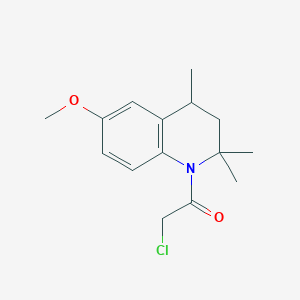
3-Chloro-5-fluoro-4-methoxybenzyl bromide
Vue d'ensemble
Description
3-Chloro-5-fluoro-4-methoxybenzyl bromide (CFMB) is a chemical compound that has a wide range of applications in scientific research. CFMB is a halogenated aromatic compound that can be used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals, and as a starting material for the synthesis of other compounds. CFMB is a valuable research tool due to its versatile chemical properties and its ability to react with a variety of compounds.
Applications De Recherche Scientifique
Application in Positron Emission Tomography (PET)
3-Chloro-5-fluoro-4-methoxybenzyl bromide has been utilized in the synthesis of fluorinated α-amino acids, which are intermediates for radiotracers in Positron Emission Tomography (PET). This synthesis involves bromination procedures and purification for efficient production of radiopharmaceuticals (Zaitsev et al., 2002).
Synthesis of Oligoribonucleotides
4-Methoxybenzyl group, a component of 3-Chloro-5-fluoro-4-methoxybenzyl bromide, has been used as a new protecting group in the synthesis of oligoribonucleotides. This process involves the reaction of adenosine with 4-methoxybenzyl bromide and has shown success in oligoribonucleotide synthesis via the phosphotriester approach (Takaku & Kamaike, 1982).
Development of New Protecting Groups
The compound has been instrumental in the development of new alcohol protecting groups. Specifically, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which is introduced by the benzyl bromide and can be cleaved under specific conditions, demonstrates the versatility of this chemical in the creation of orthogonal protecting groups for synthetic chemistry (Crich, Li, & Shirai, 2009).
Involvement in Charge-Controlled Reactions
This chemical also plays a role in charge-controlled SNAr reactions, particularly in the substitution processes involving halogenated nitrobenzenes. The reactions with various nucleophiles indicate a significant role of 3-Chloro-5-fluoro-4-methoxybenzyl bromide in these orbital-controlled processes (Cervera, Marquet, & Martin, 1996).
Synthesis of Labeled Neuroleptics
The compound is also utilized in the synthesis of o- and p-[18F]fluorobenzyl bromides, which are important for the production of labeled neuroleptics. These synthons are key in the preparation of fluorinated analogs of benzamide neuroleptics (Hatano, Ido, & Iwata, 1991).
Cytotoxic Activity Studies
Additionally, the compound has been involved in the synthesis and evaluation of cytotoxic activities of isatin derivatives, which is significant for understanding their effects on various cell lines (Reddy, Pallela, Kim, Won, & Shim, 2013).
Propriétés
IUPAC Name |
5-(bromomethyl)-1-chloro-3-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXSRVKICKOIEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391161 | |
| Record name | 3-Chloro-5-fluoro-4-methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4-methoxybenzyl bromide | |
CAS RN |
886497-36-5 | |
| Record name | 5-(Bromomethyl)-1-chloro-3-fluoro-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-fluoro-4-methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-{4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoic acid](/img/structure/B1364217.png)

![4-[2-[4-(Butanoylamino)benzoyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364220.png)


![2-[[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364230.png)
![2-[4-(4-Methyl-piperidine-1-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B1364231.png)






